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Boc-DL-Tyr(3-Cl)-OH.DCHA Documentation Hub

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  • Product: Boc-DL-Tyr(3-Cl)-OH.DCHA

Core Science & Biosynthesis

Foundational

Technical Guide: The Strategic Role of Dicyclohexylamine (DCHA) Salts in Boc-Amino Acid Chemistry

[1] Executive Summary In peptide synthesis and medicinal chemistry, the handling of tert-butyloxycarbonyl (Boc)-protected amino acids presents a distinct physicochemical challenge: many Boc-amino acids, in their free aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In peptide synthesis and medicinal chemistry, the handling of tert-butyloxycarbonyl (Boc)-protected amino acids presents a distinct physicochemical challenge: many Boc-amino acids, in their free acid form, exist as viscous, hygroscopic oils or amorphous solids.[1] These states are prone to decomposition and difficult to purify.

The industry-standard solution is the formation of dicyclohexylamine (DCHA) salts . This guide details the physicochemical drivers for this derivatization, the critical necessity of "desalting" prior to peptide coupling, and the validated protocols for liberating the free acid.[2]

Part 1: The Physicochemical Rationale

From Amorphous Oil to Crystalline Lattice

The primary function of DCHA is to act as a crystallization auxiliary .

  • Lattice Energy: The bulky, lipophilic dicyclohexylammonium cation provides significant van der Waals surface area, facilitating efficient packing with the Boc-amino acid anion. This increases lattice energy, forcing otherwise oily free acids into stable, high-melting-point crystalline solids.

  • Purification: Crystallization is a self-purifying process. By precipitating the Boc-AA·DCHA salt from solvents (typically ether or ethyl acetate), impurities trapped in the crude oil are excluded from the crystal lattice.

Stability and Shelf-Life

Free Boc-amino acids are often susceptible to autocatalytic decomposition or moisture absorption (hygroscopicity).

  • Acid Scavenging: Trace acids can catalyze the removal of the Boc group (acidolysis). The DCHA counter-ion acts as a buffer, maintaining a basic local environment that preserves the integrity of the Boc protection during long-term storage.

  • Hygroscopicity: The salt form is generally non-hygroscopic, allowing for precise weighing on open balances without rapid mass gain from atmospheric water.

Comparative Data: Free Acid vs. DCHA Salt
FeatureBoc-AA-OH (Free Acid)Boc-AA-OH[3] · DCHA (Salt)
Physical State Often Viscous Oil / AmorphousCrystalline Solid
Melting Point Low or IndistinctHigh, Sharp (Diagnostic)
Shelf Stability Low (Months)High (Years)
Hygroscopicity HighNegligible
Coupling Readiness Ready Requires Desalting

Part 2: The Critical Constraint (Why Desalt?)

WARNING: You generally cannot use the DCHA salt directly in standard peptide coupling reactions.

The Mechanistic Conflict

Dicyclohexylamine is a secondary amine . If the DCHA salt is subjected to activation conditions (e.g., EDC, HATU, or DCC), the DCHA amine competes with the amino component of the peptide chain.

  • Competition: The activator converts the Boc-AA carboxylate into an active ester.

  • Side Reaction: The DCHA (nucleophile) attacks the active ester.

  • Result: Formation of a truncated byproduct: Boc-AA-N(Cy)₂ . This terminates the chain and wastes the starting material.

G cluster_0 Direct Use Risk (Do Not Do This) Start Boc-AA-O⁻ · H₂N⁺(Cy)₂ Intermediate Active Ester [Boc-AA-OBt] Start->Intermediate Activation DCHA Free DCHA HN(Cy)₂ Start->DCHA Dissociation Activator Activator (e.g., HATU) Byproduct DEAD END: Boc-AA-N(Cy)₂ Intermediate->Byproduct DCHA->Byproduct Nucleophilic Attack

Caption: The chemical pathway explaining why DCHA salts cause termination if used directly in activation steps.

Part 3: Protocol – Liberation of the Free Acid (Desalting)

This protocol describes the standard extraction method to remove DCHA and isolate the reactive Boc-amino acid.

Reagents Required[2][4][5][6][7][8][9][10][11]
  • Organic Solvent: Ethyl Acetate (EtOAc) is preferred; Dichloromethane (DCM) is an alternative.

  • Acid Wash: 0.5 M or 1.0 M Potassium Bisulfate (KHSO₄) or 10% Citric Acid.

    • Note: Avoid strong mineral acids (HCl) if the Boc group is particularly labile or if the sequence contains acid-sensitive side chains, although dilute HCl is often used for robust amino acids. KHSO₄ is the safest general standard.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[3]

Step-by-Step Methodology
  • Dissolution: Suspend the Boc-amino acid DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). Stir until the solid is mostly dispersed (it may not dissolve completely until acidification).

  • Protonation (The Critical Step): Transfer the suspension to a separatory funnel. Add the acidic solution (KHSO₄).[4][5]

    • Mechanism:[2][6][7][8][9]

      
      
      
    • The Boc-AA-OH (neutral) partitions into the Organic Phase .

    • The DCHA salt (charged) partitions into the Aqueous Phase .

  • Extraction: Shake vigorously. Allow layers to separate. Drain the aqueous layer (waste).

    • Repeat: Perform the acid wash 2 more times to ensure quantitative removal of DCHA.

  • Neutralization/Wash: Wash the organic layer once with water, then once with saturated NaCl (brine) to remove residual acid and water.

  • Isolation: Collect the organic layer.[2][4] Dry over MgSO₄ for 15 minutes. Filter off the drying agent.[2][4][5] Evaporate the solvent under reduced pressure (Rotavap).

  • Yield: The result will be the Free Acid (often a foam or oil).[2][3] This must be used immediately or stored frozen, as it lacks the stability of the parent salt.

Desalting cluster_separation 3. Phase Separation Step1 1. Suspension (EtOAc + Salt) Step2 2. Acid Wash (Add KHSO₄) Step1->Step2 Organic Organic Layer (Contains Boc-AA-OH) Step2->Organic Partitioning Aqueous Aqueous Layer (Contains DCHA·HSO₄) Step2->Aqueous Step4 4. Drying & Evaporation Organic->Step4 Final Reactive Free Acid (Ready for Coupling) Step4->Final

Caption: Workflow for the extraction of DCHA to liberate the reactive free acid.

Part 4: Troubleshooting & Expert Tips

Incomplete DCHA Removal
  • Symptom: The coupling reaction proceeds slowly, or LC-MS shows a mass corresponding to [M + 181] (the DCHA amide).

  • Diagnosis: Residual DCHA acted as a base or nucleophile.

  • Fix: Increase the number of acid washes during desalting. Ensure the pH of the aqueous layer is < 3 during the wash.[2]

Emulsions
  • Symptom: Layers do not separate cleanly during extraction.

  • Cause: Some Boc-amino acids are amphiphilic.

  • Fix: Add solid NaCl to the mixture to increase the ionic strength of the aqueous phase, forcing separation.

Storage of Free Acid
  • Tip: Do not desalt more than you need for the immediate experiment. The DCHA salt is the "storage form."[1] The free acid is the "active form." If you must store the free acid, keep it at -20°C under nitrogen.

References

  • BenchChem. (2025).[1][3] The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Cyclopropylalanine: A Technical Guide. Retrieved from

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Note. Retrieved from

  • Peptide.com. Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. Retrieved from

  • Sigma-Aldrich. BOC-ON Technical Bulletin. Retrieved from

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on salt usage in peptide chemistry).

Sources

Exploratory

Spectroscopic Characterization of Boc-DL-Tyr(3-Cl)-OH.DCHA: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural verification and purity assessment of N-tert-butoxycarbonyl-3-chloro-DL-tyrosine dicyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural verification and purity assessment of N-tert-butoxycarbonyl-3-chloro-DL-tyrosine dicyclohexylamine salt (Boc-DL-Tyr(3-Cl)-OH.DCHA). As a critical building block in contemporary peptide synthesis and drug discovery, particularly for creating peptides with modified functionalities, rigorous characterization of this non-canonical amino acid is paramount.[1][2] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification of this compound, offering field-proven insights into experimental design, data interpretation, and quality control.

Introduction: The Role of Modified Amino Acids in Peptide Science

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutics with enhanced stability, receptor affinity, and unique pharmacological profiles.[3][4] Boc-DL-Tyr(3-Cl)-OH.DCHA serves as a key precursor, introducing a halogenated tyrosine residue that can act as a structural probe, modulate electronic properties, or serve as a handle for further chemical modification.[1]

The dicyclohexylamine (DCHA) salt form enhances the compound's shelf-life and improves its handling characteristics, such as crystallinity and solubility in organic solvents, which is advantageous for subsequent synthetic steps. Given its crucial role, verifying the molecular integrity of this reagent is a non-negotiable prerequisite for its use in any synthesis workflow. This guide establishes a self-validating system of protocols for ensuring the identity and purity of Boc-DL-Tyr(3-Cl)-OH.DCHA through a multi-pronged spectroscopic approach.

Molecular Structure and Spectroscopic Implications

The compound is an acid-base salt formed between N-Boc-3-chloro-DL-tyrosine and dicyclohexylamine. Its molecular formula is C₁₄H₁₈ClNO₅·C₁₂H₂₃N, with a corresponding molecular weight of approximately 497.1 g/mol .[5][6][7] Understanding this two-part structure is fundamental to interpreting the resulting spectra, as signals from both the amino acid and the DCHA counter-ion will be present.

Workflow for Spectroscopic Verification

The logical flow for confirming the structure of Boc-DL-Tyr(3-Cl)-OH.DCHA involves a synergistic use of MS, IR, and NMR. MS confirms the mass of the constituent ions, IR validates the presence of key functional groups, and NMR provides the detailed atomic-level connectivity and stereochemistry.

G cluster_0 Mass Spectrometry (MS) cluster_1 Infrared (IR) Spectroscopy cluster_2 NMR Spectroscopy ('H & ¹³C) cluster_3 Final Confirmation a Confirm Molecular Ion Masses (Boc-Tyr(3-Cl)-OH & DCHA) b Verify Functional Groups (C=O, N-H, O-H, C-Cl) a->b c Elucidate Full Covalent Structure & Confirm Salt Formation b->c d Structure Verified Purity Assessed c->d

Figure 1: A multi-technique workflow for the comprehensive structural validation of Boc-DL-Tyr(3-Cl)-OH.DCHA.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial and most direct confirmation of the compound's constituent masses. The choice of ionization technique is critical. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which allows for the observation of the intact protonated amino acid and DCHA molecules.

Expected Observations

In positive ion mode ESI-MS, two primary peaks should be observed:

  • Boc-DL-Tyr(3-Cl)-OH + H⁺: Expected [M+H]⁺ of ~316.08 m/z (for C₁₄H₁₉ClNO₅⁺).

  • Dicyclohexylamine + H⁺: Expected [M+H]⁺ of ~182.22 m/z (for C₁₂H₂₄N⁺).

The presence of both ions in the spectrum is a strong indicator of the salt's composition. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements.

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (m/z)
[Boc-Tyr(3-Cl)-OH + H]⁺C₁₄H₁₉³⁵ClNO₅316.0946
[Dicyclohexylamine + H]⁺C₁₂H₂₄N182.1903
Table 1: Predicted m/z values for the primary ions of Boc-DL-Tyr(3-Cl)-OH.DCHA in positive mode ESI-MS.
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas: Nitrogen, at a temperature of 250-300 °C.

  • Data Acquisition: Scan over a mass range of 100-600 m/z.

  • Validation: Confirm the presence of the calculated m/z values for both the protected amino acid and the DCHA counter-ion.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy provides a robust, non-destructive method to confirm the presence of all key functional groups, ensuring that the covalent structure of the amino acid is intact and that the salt has formed correctly. The spectrum is a unique fingerprint of the molecule.

Characteristic Vibrational Frequencies

The IR spectrum will be a composite of signals from both the Boc-protected amino acid and DCHA. The carboxylate salt formation is a key feature to observe.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and Interpretation
N-H (Amine Salt)3200-2800 (broad)The broad absorption is characteristic of the N⁺-H stretch in the dicyclohexylammonium ion.
O-H (Phenol)3400-3200 (broad)Stretching vibration of the phenolic hydroxyl group.
C-H (Aliphatic/Aromatic)3100-2850Stretching from the Boc group, tyrosine side chain, and DCHA rings.
C=O (Urethane/Boc)~1710-1680The carbonyl stretch of the Boc protecting group is a strong, sharp signal.[8]
C=O (Carboxylate)~1610-1550 (strong)Asymmetric stretch of the R-COO⁻ group, indicating deprotonation of the carboxylic acid and salt formation.
N-H (Amide II)~1540-1500Bending vibration from the Boc-protected amine.
C-Cl (Aryl Chloride)~1100-1000Stretching vibration confirming the presence of the chlorine substituent on the aromatic ring.
Table 2: Key expected IR absorption bands for Boc-DL-Tyr(3-Cl)-OH.DCHA.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Instrument Setup:

    • Technique: ATR with a diamond or germanium crystal.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum.

  • Validation: Compare the obtained spectrum against the expected absorption bands listed in Table 2. The presence of the strong carboxylate and urethane carbonyl bands is essential for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Authoritative Grounding: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to provide a complete picture of the carbon skeleton and proton environments, confirming not only the covalent structure but also the 1:1 stoichiometry of the amino acid to the DCHA salt.

Molecular Structure with Key NMR Labels

Figure 2: Chemical structures of the two components with key proton groups labeled for NMR assignment discussion.

¹H NMR Spectroscopy: Expected Signals

(Predicted for a typical solvent like DMSO-d₆)

Proton Label (Fig. 2)Approx. Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment and Rationale
H-a~1.35s9HThe nine equivalent protons of the tert-butyl (Boc) group, appearing as a sharp singlet.
H-b (β-CH₂)~2.7-3.0m2HThe two diastereotopic protons on the beta-carbon, coupled to the alpha-proton (H-c).
H-c (α-CH)~3.9-4.2m1HThe alpha-proton, coupled to the beta-protons (H-b) and the N-H proton.
H-d, H-e, H-f~6.8-7.3m3HAromatic protons. The chlorine substituent breaks the symmetry, leading to complex splitting patterns (likely a doublet, a singlet-like signal, and a doublet of doublets).
N-H (Amide)~6.5-7.0d1HThe amide proton of the Boc group, coupled to the alpha-proton (H-c).
O-H (Phenol)~9.5-10.0s (broad)1HThe phenolic proton, often broad and exchangeable.
H-g, H-h (DCHA)~1.0-2.0m (broad)22HThe aliphatic protons of the two cyclohexyl rings, appearing as a series of broad, overlapping multiplets.
N-H (DCHA)~8.0-9.0s (broad)2HThe two ammonium protons of the DCHA salt, often very broad due to exchange.
Table 3: Predicted ¹H NMR chemical shifts and assignments for Boc-DL-Tyr(3-Cl)-OH.DCHA in DMSO-d₆.
¹³C NMR Spectroscopy: The Carbon Backbone

(Predicted for a typical solvent like DMSO-d₆)

Carbon TypeApprox. Chemical Shift (δ, ppm)Assignment and Rationale
Boc (CH₃)₃C ~28.0The three equivalent methyl carbons of the Boc group.
β-C H₂~36.0The beta-carbon of the tyrosine side chain.
DCHA (Aliphatic)~24.0-31.0Multiple signals for the CH₂ groups of the cyclohexyl rings.
DCHA (N-C H)~51.0The two carbons directly attached to the nitrogen in DCHA.
α-C H~56.0The alpha-carbon of the amino acid.
Boc (C (CH₃)₃)~78.0The quaternary carbon of the Boc group.
Aromatic C -Cl~120.0The aromatic carbon directly attached to the chlorine atom.
Aromatic C H~115.0-130.0Signals for the other protonated aromatic carbons.
Aromatic C -OH~154.0The aromatic carbon attached to the phenolic hydroxyl group.
Boc C =O~155.0The carbonyl carbon of the Boc protecting group.
C OOH~173.0The carboxylate carbon.
Table 4: Predicted ¹³C NMR chemical shifts for Boc-DL-Tyr(3-Cl)-OH.DCHA in DMSO-d₆.
Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often ideal as it solubilizes the salt well and allows for the observation of exchangeable protons (NH, OH).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment if needed.

    • Temperature: 298 K.

  • Data Acquisition & Processing:

    • For ¹H, acquire with sufficient scans to achieve a good signal-to-noise ratio.

    • For ¹³C, a longer acquisition time (more scans) will be necessary due to the lower natural abundance of the isotope.

    • Process the data using appropriate Fourier transformation, phasing, and baseline correction.

  • Validation:

    • Chemical Shifts: Compare observed shifts with the predicted values in Tables 3 and 4.

    • Integration: In the ¹H spectrum, confirm the ratio of integrals between the Boc signal (9H), the aromatic signals (3H), and the DCHA signals (~22H) to verify the 1:1 stoichiometry.

Conclusion: A Triad of Spectroscopic Certainty

The rigorous characterization of Boc-DL-Tyr(3-Cl)-OH.DCHA is not merely an academic exercise; it is a fundamental requirement for ensuring the success and reproducibility of complex synthetic endeavors. By systematically applying the triad of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can create a self-validating workflow. MS confirms the mass, IR verifies the functional groups and salt formation, and NMR provides the definitive, high-resolution structural proof. This integrated approach provides an unshakeable foundation of analytical certainty, empowering scientists to proceed with confidence in their drug development and research applications.

References

  • Aapptec Peptides. Boc-Tyr(3-Cl)-OH DCHA. [Link]

  • ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)...[Link]

  • PubChem. Boc-Tyr(3-Cl)-OH.DCHA. [Link]

Sources

Foundational

The Halogen's Mark: A Technical Guide to the Role of 3-Chloro-Tyrosine Modification

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the 3-chloro modification on the tyrosine ring, a post-translation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 3-chloro modification on the tyrosine ring, a post-translational modification with significant implications in inflammatory diseases, cardiovascular conditions, and toxicology. We will delve into the core biochemistry of its formation, its profound impact on protein structure and function, its role as a critical biomarker, and the analytical methodologies for its detection, while also exploring its relevance in the landscape of drug discovery and development.

The Genesis of 3-Chloro-Tyrosine: An Enzymatic Signature of Inflammation

The formation of 3-chloro-L-tyrosine (3-Cl-Tyr) in biological systems is predominantly an enzymatic process, a hallmark of neutrophil and monocyte activation during inflammation.[1] The key enzyme responsible is myeloperoxidase (MPO) , a heme-containing protein abundant in these immune cells.[2][3]

The Myeloperoxidase-Hypochlorous Acid Axis

Under physiological conditions, MPO is the only human enzyme capable of generating hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[4][5] The catalytic cycle begins with the reaction of MPO with hydrogen peroxide (H₂O₂), produced during the respiratory burst of activated phagocytes, to form a reactive intermediate known as Compound I.[6] In the presence of chloride ions (Cl⁻), Compound I oxidizes Cl⁻ to HOCl.[3]

The Mechanism of Tyrosine Chlorination

The reaction of HOCl with the tyrosine residue proceeds via an electrophilic aromatic substitution.[7] The electron-donating hydroxyl group of the tyrosine ring directs the chlorination to the ortho position, resulting in the formation of 3-chloro-tyrosine.[7][8]

However, the reaction is not always a direct attack of HOCl on the tyrosine ring. Evidence suggests an alternative intramolecular pathway, particularly in the context of proteins.[4][9] HOCl can initially react with an amine group, such as the ε-amino group of a nearby lysine residue, to form a chloramine.[4][10] This chloramine intermediate then undergoes an intramolecular reaction, transferring the chlorine to the adjacent tyrosine residue.[4] This highlights that tyrosyl residues in proximity to amine groups are particularly susceptible to chlorination.[4][9]

It is also important to note the potential for further chlorination. 3-chloro-tyrosine can react with another molecule of HOCl to form 3,5-dichlorotyrosine.[11]

G cluster_MPO_Cycle Myeloperoxidase (MPO) Catalytic Cycle cluster_Tyrosine_Chlorination Tyrosine Chlorination Pathways MPO MPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO->Compound_I + H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + e⁻ HOCl_out HOCl Compound_I->HOCl_out + Cl⁻ + H⁺ Compound_II->MPO + e⁻ H2O2_in H₂O₂ H2O2_in->MPO H2O_out H₂O Cl_in Cl⁻ HOCl_out->H2O_out Reacts with biomolecules Tyrosine Tyrosine Residue Chloramine Chloramine Intermediate (on Lysine) Tyrosine->Chloramine Intramolecular Pathway (HOCl on nearby Lysine) Three_Cl_Tyr 3-Chloro-Tyrosine Tyrosine->Three_Cl_Tyr Direct Attack (HOCl) Chloramine->Three_Cl_Tyr Intramolecular Transfer Three_Five_DiCl_Tyr 3,5-Dichloro-Tyrosine Three_Cl_Tyr->Three_Five_DiCl_Tyr + HOCl

Caption: Myeloperoxidase-catalyzed formation of 3-chloro-tyrosine.

The Biophysical Consequences: How 3-Chloro-Tyrosine Alters Protein Structure and Function

The introduction of a bulky, electronegative chlorine atom onto the tyrosine ring has significant steric and electronic consequences that can profoundly alter protein structure and function.[12]

Impact on Protein Folding and Stability

The presence of 3-chloro-tyrosine can interfere with the intricate network of non-covalent interactions that govern protein folding and stability.[12] The altered size and polarity of the modified side chain can disrupt hydrophobic packing and hydrogen bonding, potentially leading to localized unfolding or an increased propensity for aggregation.[12]

Modulation of Enzymatic Activity

When a tyrosine residue is critical for an enzyme's catalytic activity, its chlorination can lead to a significant loss of function. This can occur through several mechanisms:

  • Direct interference at the active site: The modified tyrosine may no longer fit properly within the active site or participate in essential catalytic steps.

  • Allosteric effects: Conformational changes induced by the chlorinated tyrosine at a site distant from the active site can still impact catalytic efficiency.

  • Disruption of substrate binding: If the tyrosine is involved in substrate recognition and binding, its modification can weaken or abolish this interaction.

Interference with Cellular Signaling

Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating a vast array of processes from cell growth to immune responses. The modification of tyrosine to 3-chloro-tyrosine can disrupt these signaling cascades. While not a direct mimic of phosphotyrosine, the presence of the chlorine atom can sterically hinder the ability of tyrosine kinases to phosphorylate the residue, effectively blocking downstream signaling events.[13]

A Double-Edged Sword: 3-Chloro-Tyrosine as a Biomarker and a Mediator of Pathology

The presence of 3-chloro-tyrosine is a reliable indicator of MPO-catalyzed oxidative stress and has been identified as a key biomarker in a range of inflammatory conditions.[8][14][15][16][17]

A Specific Marker of Neutrophil-Mediated Damage

Elevated levels of 3-chloro-tyrosine have been detected in numerous inflammatory diseases, including:

  • Atherosclerosis: 3-chloro-tyrosine is found in atherosclerotic plaques, suggesting a role for MPO in the oxidation of low-density lipoprotein (LDL) and the progression of the disease.[5][18]

  • Chronic Lung Disease: Increased levels are observed in the tracheal aspirates of preterm infants who develop chronic lung disease.[15][19]

  • Inflammatory Bowel Disease: Animal models of inflammatory bowel disease show a significant increase in 3-chloro-tyrosine in inflamed tissues.[20]

  • Colorectal Cancer: Plasma levels of 3-chloro-tyrosine are elevated in patients with colorectal cancer.[14][17]

Forensic and Toxicological Significance

3-chloro-tyrosine also serves as a crucial biomarker for exposure to chlorine gas.[14][17] In cases of suspected chlorine poisoning, the detection of 3-chloro-tyrosine in autopsy samples can provide definitive evidence of exposure.[21]

Potential Direct Pathological Roles

While primarily viewed as a marker of damage, there is emerging evidence that 3-chloro-tyrosine itself may contribute to pathology. The altered proteins containing this modification can be immunogenic, potentially triggering autoimmune responses. Furthermore, the degradation of 3-chloro-tyrosine by other inflammatory oxidants can lead to the formation of additional reactive species, perpetuating the inflammatory cycle.[1][22]

Analytical Methodologies for the Detection and Quantification of 3-Chloro-Tyrosine

The accurate and sensitive detection of 3-chloro-tyrosine is paramount for its use as a biomarker. The primary analytical techniques employed are mass spectrometry-based methods.

Sample Preparation: A Critical First Step

Given that 3-chloro-tyrosine is typically protein-bound, the initial step involves the hydrolysis of the protein to release the modified amino acid. Enzymatic digestion, often using pronase, is a common approach.[6][8] Subsequent purification steps, such as solid-phase extraction (SPE), are often necessary to remove interfering substances from the complex biological matrix.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of 3-chloro-tyrosine.[6][21] This technique typically requires derivatization of the amino acid to increase its volatility for gas-phase analysis.[6] Stable isotope-labeled internal standards are used to ensure accurate quantification.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust and high-throughput alternative for the analysis of 3-chloro-tyrosine.[8] This method often requires less extensive sample preparation and can directly analyze the underivatized amino acid.[23][24]

Table 1: Comparison of Analytical Methods for 3-Chloro-Tyrosine Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity Attomole levels[8]Nanogram per milliliter range[8][23]
Specificity HighHigh
Sample Throughput LowerHigher
Derivatization Required[6]Often not required[23]
Instrumentation Widely availableIncreasingly common
Experimental Protocol: LC-MS/MS for 3-Cl-Tyr in Plasma

This protocol provides a generalized workflow for the analysis of 3-chloro-tyrosine in plasma samples. Optimization for specific instrumentation and sample types is recommended.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-3-chlorotyrosine).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

    • LC Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-chloro-tyrosine and its internal standard.

G Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Boc-Protected Amino Acids in Combinatorial Chemistry Libraries

Abstract & Strategic Rationale While Fmoc chemistry has largely superseded Boc (tert-butyloxycarbonyl) chemistry in routine peptide synthesis due to safety concerns regarding Hydrogen Fluoride (HF) cleavage, Boc chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

While Fmoc chemistry has largely superseded Boc (tert-butyloxycarbonyl) chemistry in routine peptide synthesis due to safety concerns regarding Hydrogen Fluoride (HF) cleavage, Boc chemistry remains an indispensable tool in combinatorial library generation and the synthesis of "difficult" sequences .

For drug development professionals, the decision to utilize Boc chemistry over Fmoc should be driven by specific mechanistic advantages:

  • Aggregation Suppression: The primary solvent for Boc deprotection, Trifluoroacetic acid (TFA), effectively disrupts inter-chain hydrogen bonds (beta-sheet formation) that cause aggregation on the resin. This results in higher purity for hydrophobic or long sequences compared to Fmoc chemistry.

  • Base-Labile Linker Compatibility: Boc chemistry is orthogonal to base-labile linkers (e.g., thioesters for Native Chemical Ligation), allowing the synthesis of libraries containing C-terminal modifications that would be destroyed by the piperidine used in Fmoc deprotection.

  • Clean N-Methylation: Boc chemistry is superior for synthesizing N-methylated peptide libraries (common for improving metabolic stability) as it avoids the deleterious side reactions observed with Fmoc-N-methyl amino acids.

Core Workflow: The In-Situ Neutralization Protocol[1][2][3]

To maximize library quality and minimize deletion sequences, this guide utilizes the Schnölzer/Kent In-Situ Neutralization protocol. Unlike standard protocols that employ a separate neutralization step (DIEA/DMF washes), this method neutralizes the protonated N-terminus simultaneously with the coupling step. This reduces the time the free amine is exposed, minimizing aggregation and side reactions (e.g., diketopiperazine formation).

Visualization: The Boc Synthesis Cycle

BocCycle Figure 1: High-Efficiency In-Situ Neutralization Cycle for Boc Synthesis Resin_Boc Resin-Peptide-NH-Boc (Protected) Resin_Salt Resin-Peptide-NH3+ TFA- (Deprotected Salt) Resin_Boc->Resin_Salt 1. TFA Flow Wash (100%) (Removal of Boc group) Resin_Extended Resin-Peptide-AA-NH-Boc (Extended Chain) Resin_Salt->Resin_Extended 2. Add Coupling Mix (In-Situ Neutralization + Coupling) Coupling_Mix Activated AA + DIEA (Coupling Cocktail) Coupling_Mix->Resin_Extended Reagents Resin_Extended->Resin_Boc Next Cycle

Experimental Protocols

Protocol A: Resin Selection and Preparation

Objective: Establish a stable foundation for the library.

  • Standard Peptide Acids: Use Boc-AA-PAM Resin . The PAM (phenylacetamidomethyl) linker is 100x more stable to TFA than standard benzyl esters, preventing premature chain loss during the repetitive acid cycles of library synthesis.

  • Peptide Amides: Use MBHA (Methylbenzhydrylamine) Resin .

Steps:

  • Weigh resin (typically 0.5 mmol scale) into a fritted reaction vessel.

  • Swelling: Wash with DCM (Dichloromethane) 3 x 2 min to fully solvate the polystyrene matrix.

  • Initial Deprotection: Treat with 100% TFA (2 x 1 min flow wash) to remove any storage protection or contaminants.

Protocol B: The Schnölzer/Kent Synthesis Cycle

Objective: Rapid, high-yield chain elongation.

StepReagentDurationMechanism
1. Deprotection 100% TFA (Neat)2 x 1 minAcidolytic cleavage of Boc carbamate to amine trifluoroacetate salt.
2. Flow Wash DMF (Dimethylformamide)30 secDisplaces bulk TFA. Crucial: Do not over-wash to avoid premature neutralization.
3. Activation 0.5M HBTU in DMFPre-mixActivates Carboxyl group of incoming Boc-AA.
4. Coupling Activated AA + DIEA10 - 20 minDIEA neutralizes the resin-bound amine salt and the HBTU activation simultaneously.
5. Wash DMF1 x 1 minRemoves excess reagents.

Critical Note: For combinatorial libraries using "Split-and-Mix," Step 4 is where the resin is pooled, mixed, and then divided into separate reaction vessels for the addition of distinct amino acids.

Protocol C: High-Throughput Cleavage (TFMSA Method)

Context: While HF (Hydrogen Fluoride) is the gold standard, it requires specialized Teflon lines and is hazardous. For high-throughput libraries, TFMSA (Trifluoromethanesulfonic Acid) is a safer, glass-compatible alternative that yields comparable results for most sequences (excluding Arg(Tos) rich peptides).

Safety: TFMSA is a superacid. Handle in a fume hood with full PPE.

The "Low-High" TFMSA Cocktail:

  • Scavenger Mix: Prepare a mixture of TFA : DMS : m-Cresol (10 : 3 : 1) .

  • Low Acid Step (Side-chain removal):

    • Add Scavenger Mix to the dried resin.

    • Add TFMSA slowly (10% of total volume).

    • Incubate 2 hours at 0°C.

    • Why? This removes benzyl-based protecting groups without generating harsh carbocations that alkylate Trp/Met.

  • High Acid Step (Cleavage from Resin):

    • Add TFMSA to bring final concentration to ~10-20%.

    • Incubate 1 hour at Room Temperature.

  • Work-up: Precipitate peptide by adding cold Diethyl Ether. Centrifuge and lyophilize.

Combinatorial Logic: Split-and-Mix Strategy

In combinatorial Boc chemistry, the "Split-and-Mix" method generates exponential diversity (


 compounds). The stability of the Boc-TFA interaction is ideal for this physical manipulation.

SplitMix Figure 2: Split-and-Mix Logic for Library Generation Start Resin Pool (n beads) Split Split into 3 Vessels Start->Split Rxn_A Couple Boc-Ala Split->Rxn_A Rxn_B Couple Boc-Phe Split->Rxn_B Rxn_C Couple Boc-Lys Split->Rxn_C Mix Mix / Pool Resin Rxn_A->Mix Rxn_B->Mix Rxn_C->Mix Next Next Split Step Mix->Next

Quality Control & Troubleshooting

The Kaiser Test (Ninhydrin)

Because Boc deprotection leaves a protonated salt (unlike the free amine in Fmoc), the Kaiser test requires a neutralization step to be accurate.

  • Protocol: Take a few resin beads -> Wash with Ethanol -> Add 1 drop Pyridine (neutralizes salt) -> Add Ninhydrin reagents -> Heat.

  • Blue: Free amine present (Coupling needed).

  • Yellow: Protected (Coupling complete).

Common Failure Modes
IssueCauseSolution
t-Butylylation of Trp Reactive t-butyl cations generated during deprotection attack the indole ring.Scavengers: Ensure dithiothreitol (DTT) or indole is present during cleavage. Use formyl-protected Trp (Trp(For)).
N-Terminal Acetylation TFA used in deprotection contains acetic anhydride impurities.Use HPLC-grade TFA; store under nitrogen.
Incomplete Coupling Aggregation of peptide chains.[1]Switch to In-Situ Neutralization (Protocol B). Increase temperature to 50°C (careful with Cys/His).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[2][1][3] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[3] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131–5135. Link

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing byproducts in peptide synthesis with chlorinated residues

Topic: Identifying and minimizing byproducts in peptide synthesis with chlorinated residues Audience: Researchers, scientists, and drug development professionals Scope: 2-Chlorotrityl Chloride (2-CTC) Resin workflows, Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and minimizing byproducts in peptide synthesis with chlorinated residues Audience: Researchers, scientists, and drug development professionals Scope: 2-Chlorotrityl Chloride (2-CTC) Resin workflows, Chlorinated Amino Acid stability, and prevention of unwanted chlorination side-reactions.

Introduction: The Chlorinated Interface

Welcome to the Technical Support Center. You are likely here because you are utilizing 2-Chlorotrityl Chloride (2-CTC) resin —the industry standard for synthesizing protected peptide fragments and preventing racemization—or you are observing unexplained mass shifts indicative of halogenation.

This guide addresses the three critical "Chlorine Contexts" in Solid Phase Peptide Synthesis (SPPS):

  • The Resin: Optimizing loading on 2-CTC and preventing hydrolysis.

  • The Side-Reaction: Preventing unwanted chlorination of Tryptophan (Trp) and Tyrosine (Tyr) during cleavage.

  • The Building Block: Handling non-canonical chlorinated amino acids (e.g., 4-Cl-Phe).

Module 1: The 2-CTC Resin Interface (Loading & Stability)

Context: The 2-CTC linker relies on a chloride leaving group for amino acid attachment. The primary byproducts here are non-loaded resin (hydrolysis) and racemized C-terminals .

Q1: My loading efficiency on 2-CTC is consistently low (<40%). What is killing the reactivity?

Diagnosis: The chloride on the trityl group is extremely moisture-sensitive. If it hydrolyzes to a hydroxyl group (OH), it forms a "dead" trityl alcohol linker that will not react with your amino acid under standard conditions.

Troubleshooting Protocol:

  • Solvent Check: Ensure Dichloromethane (DCM) is strictly anhydrous. DMF promotes hydrolysis and should be minimized during loading.

  • Inert Atmosphere: Load under nitrogen or argon.

  • Re-Activation (The Fix): If you suspect hydrolysis, you can regenerate the active chloride.

    • Step A: Wash resin with dry DCM.[1]

    • Step B: Treat with Thionyl Chloride (

      
      ) in DCM (1:10 ratio) for 1 hour.
      
    • Step C: Wash extensively with dry DCM to remove excess

      
      .
      
Q2: I am seeing C-terminal racemization (e.g., D-His/L-His mix) after loading. Why?

Diagnosis: While 2-CTC is "racemization-suppressing" due to steric bulk, it is not immune. The culprit is usually excess base (DIPEA) or prolonged reaction time . The basic conditions facilitate proton abstraction from the


-carbon of the activated amino acid.

Optimization Table: 2-CTC Loading Parameters

ParameterStandard ProtocolOptimization for Sensitive AA (His/Cys)
Stoichiometry 1.0 - 1.2 eq AA relative to resin0.6 - 0.8 eq AA (Under-loading prevents aggregation)
Base (DIPEA) 4.0 eq relative to AA1.0 eq relative to AA (Critical reduction)
Solvent DCM (anhydrous)DCM (anhydrous) - Avoid DMF
Time 1-2 Hours30-45 Minutes
Capping Methanol (MeOH)MeOH (added immediately after loading)
Visualizing the Mechanism

The following diagram illustrates the competition between successful loading, hydrolysis (byproduct 1), and racemization (byproduct 2).

CTC_Loading_Pathways Resin 2-CTC Resin (Active Cl-Trityl) Success Loaded Resin (Correct Stereochemistry) Resin->Success Nucleophilic Subst. (DCM, 1hr) Dead Hydrolyzed Resin (Trityl-OH, Inactive) Resin->Dead Hydrolysis (Fast) Moisture Moisture/H2O (Contaminant) Moisture->Dead AA Fmoc-AA-OH + DIPEA AA->Success Racemized Racemized Product (D-Enantiomer) AA->Racemized Excess Base (>2 hrs)

Caption: Figure 1. Kinetic competition during 2-CTC loading. Moisture leads to irreversible deactivation; excess base leads to racemization.

Module 2: The Cleavage Interface (Unwanted Chlorination)

Context: During global deprotection (TFA cleavage), "chlorinated byproducts" often appear not from the resin linker, but from side-reactions involving scavenger mismatch or oxidants.

Q3: I see a +34 Da mass shift on my Tryptophan (Trp) containing peptide. Is this chlorination?

Diagnosis: Yes. A mass shift of +34 Da (monoisotopic) typically indicates the substitution of a Hydrogen atom with a Chlorine atom (


).
  • Mechanism: In acidic TFA cleavage, if electron-rich rings (Trp, Tyr) are not adequately protected by scavengers, they can be attacked by reactive halogen species or alkyl cations.

  • Confirmation: Check the isotope distribution in MS. Chlorine has a distinct natural abundance ratio of

    
     (approx 3:1). If your +34 Da peak has a significant "M+2" isotope peak (about 32% height of the M peak), it is definitely chlorine.
    
Q4: How do I prevent Trp chlorination during cleavage?

Solution: The source of chlorination is often trace oxidants or chloride ions reacting with the indole ring.

The "Clean Cleavage" Protocol:

  • Avoid EDT: Ethanedithiol (EDT) is a common scavenger but can sometimes promote dithioacetal formation.

  • Use Silanes: Triisopropylsilane (TIS) is superior for Trp protection.

  • Water is Critical: Water acts as a specific scavenger for certain electrophiles.

  • Recommended Cocktail (Reagent B optimized):

    • TFA: 90%

    • Phenol: 5% (Protects Tyr/Trp)

    • Water: 2.5%

    • TIS: 2.5%

Note: If multiple Trp residues are present, consider using Boc-Trp(Formyl)-OH during synthesis. The Formyl group protects the indole nitrogen and is removed by a specific post-cleavage piperidine wash, preventing alkylation/chlorination entirely.

Module 3: Sequence-Specific Byproducts (DKP & Cl-AA)

Context: This module covers Diketopiperazine (DKP) formation (common on 2-CTC) and the handling of intended chlorinated residues (e.g., 4-Cl-Phe).

Q5: I am losing my C-terminal dipeptide. Is this DKP formation?

Diagnosis: Yes. If your sequence has Proline or Glycine at the 2nd position (C-terminus), the free amine of the 2nd residue can attack the ester bond linking the 1st residue to the resin.

  • Result: The dipeptide cyclizes and falls off the resin (Diketopiperazine).[2]

  • 2-CTC Advantage: The bulky trityl group sterically hinders this attack better than Wang resin, but it does not eliminate it for Pro-Pro sequences.

Prevention Strategy:

  • Use 2-CTC: (You likely already are).

  • Bulkier Base: Use DBU instead of Piperidine for Fmoc removal of the 2nd amino acid.

  • Short Deprotection: Reduce Fmoc deprotection time to 2 x 3 mins to minimize the time the amine is free to attack the ester.

Q6: I am synthesizing a peptide with 4-Chloro-Phenylalanine. Is the Cl-C bond stable to TFA?

Answer: Generally, aryl-chloride bonds (like in 4-Cl-Phe or 3-Cl-Tyr) are stable to standard TFA/scavenger cocktails.

  • Risk Factor: Avoid palladium or harsh reducing agents (like high pressure hydrogenation) if you are performing post-cleavage modifications (e.g., cyclization), as these can de-halogenate the residue.

  • Identification: Ensure you account for the mass difference in your calculator. 4-Cl-Phe is exactly 33.96 Da heavier than Phe.

Diagnostic Decision Tree

Use this flow to identify the nature of your impurity based on Mass Spec data.

Impurity_Diagnosis Start Observed Mass Shift (Delta Mass) Plus34 +34 Da Start->Plus34 Plus56 +56 Da Start->Plus56 Minus18 -18 Da Start->Minus18 MinusDipeptide Missing C-Term Dipeptide Start->MinusDipeptide Isotope Check Isotope Pattern (M+2 at ~30%?) Plus34->Isotope tBu t-Butyl Adduct (Incomplete Scavenging) Plus56->tBu Alkylation DKP DKP Formation (Cyclization) Minus18->DKP Aspartimide (related) MinusDipeptide->DKP Pro/Gly Sequence Chlorination Confirmed Chlorination (Trp/Tyr Side Reaction) Isotope->Chlorination Yes Oxidation Likely Oxidation (Met/Trp -> O) Isotope->Oxidation No (+32 Da?)

Caption: Figure 2. Mass Spectrometry diagnostic flow for identifying common byproducts in chlorinated systems.

References

  • Novabiochem (Merck). (2024). Novabiochem® Peptide Synthesis Guide. Merck KGaA. Link

  • Bachem. (2023). Handling of 2-Chlorotrityl Chloride Resin. Bachem Technical Guides. Link

  • Mergler, M., et al. (2003).[3] "Peptide synthesis on 2-chlorotrityl resin." Journal of Peptide Science, 9(8), 518-526. Link

  • Engebretsen, M., et al. (2017). "Cleavage of Tryptophan-Containing Peptides: Minimizing Side Reactions." International Journal of Peptide Research and Therapeutics. Link

  • Sigma-Aldrich. (2024). Resin Loading Protocols for SPPS. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-Chloro-Tyrosine (3-Cl-Tyr) vs. Native Tyrosine in Peptide Therapeutics

Executive Summary The Strategic Halogen Switch: Replacing native Tyrosine (Tyr) with 3-Chloro-Tyrosine (3-Cl-Tyr) is a high-impact bioisosteric modification in peptide drug design.[1] While native Tyrosine is critical fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Halogen Switch: Replacing native Tyrosine (Tyr) with 3-Chloro-Tyrosine (3-Cl-Tyr) is a high-impact bioisosteric modification in peptide drug design.[1] While native Tyrosine is critical for signal transduction and receptor recognition, its metabolic vulnerability and specific pKa often limit therapeutic efficacy.

The introduction of a chlorine atom at the ortho position of the phenolic ring creates three distinct advantages:

  • Enhanced Affinity: Via "Halogen Bonding" (σ-hole interactions).

  • Tunable Acidity: Lowers pKa (~8.5 vs. ~10.1), altering ionization at physiological pH.

  • Metabolic Shielding: Steric bulk protects against chymotrypsin-mediated cleavage.

Physicochemical Foundation: The "Chlorine Effect"

To understand the biological shift, we must first quantify the chemical shift. The chlorine atom is not merely a hydrophobic add-on; it fundamentally alters the electronic landscape of the phenol ring.

Comparative Properties Table
FeatureNative Tyrosine (Tyr)3-Chloro-Tyrosine (3-Cl-Tyr)Impact on Drug Design
pKa (Phenolic -OH) ~10.1~8.4 - 8.53-Cl-Tyr is a stronger H-bond donor; significant ionization at pH 7.4.
Van der Waals Radius H = 1.20 ÅCl = 1.75 ÅCl is roughly the size of a methyl group; fills hydrophobic pockets.
Lipophilicity (

)
Reference (0.0)+0.71Increases membrane permeability (LogP) and BBB penetration.
Electronic Effect Electron DonatingElectron Withdrawing (-I effect)Increases acidity of the hydroxyl; enables Halogen Bonding.
Metabolic Stability Low (Chymotrypsin sensitive)HighSteric hindrance protects the scissile bond.
The Mechanism: Halogen Bonding (X-Bond)

Unlike a simple hydrophobic interaction, the Chlorine atom in 3-Cl-Tyr exhibits an anisotropic charge distribution.

  • The Sigma Hole: A localized region of positive electrostatic potential on the extension of the C-Cl bond.

  • Interaction: This "hole" acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (like the carbonyl oxygen of the receptor backbone).

  • Result: This can increase binding affinity by 10-100 fold if the receptor pocket has a suitably positioned acceptor.

Biological Activity Comparison

A. Receptor Affinity & Selectivity
  • Native Tyr: Relies primarily on Hydrogen Bonding (as both donor and acceptor) and

    
    -
    
    
    
    stacking.
  • 3-Cl-Tyr:

    • Affinity Gains: The increased acidity of the phenolic -OH makes it a stronger Hydrogen Bond donor. If the receptor binding site contains a negatively charged residue (e.g., Asp or Glu) or a carbonyl, 3-Cl-Tyr often binds more tightly.

    • Selectivity: The steric bulk of Chlorine (1.75 Å) acts as a "gatekeeper." It clashes with restricted pockets (reducing off-target binding) but fills larger hydrophobic cavities in the target receptor, enhancing selectivity.

B. Metabolic Stability (Proteolytic Resistance)

The primary failure mode for Tyrosine-containing peptides is degradation by Chymotrypsin , which cleaves on the C-terminal side of aromatic residues (Tyr, Trp, Phe).

  • Mechanism of Protection: The Chlorine atom at the 3-position creates steric hindrance that interferes with the enzyme's catalytic triad.

  • Data Trend: Peptides containing 3-Cl-Tyr typically exhibit a 2-5x increase in half-life (

    
    )  in plasma stability assays compared to the native sequence.
    
C. Membrane Permeability
  • The Lipophilic Boost: The addition of Chlorine increases the overall lipophilicity of the peptide. This is critical for CNS-targeting drugs, as it improves passive diffusion across the Blood-Brain Barrier (BBB).

Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic and mechanistic impact of substituting Tyr with 3-Cl-Tyr.

SAR_Logic Target Target: Optimization of Peptide Lead Mod_Choice Modification: Replace Tyr with 3-Cl-Tyr Target->Mod_Choice Prop_pKa Property: pKa Shift (10.1 -> 8.5) (Increased Acidity) Mod_Choice->Prop_pKa Prop_Steric Property: Steric Bulk (Cl > H) Mod_Choice->Prop_Steric Prop_Lipo Property: Lipophilicity (Increased LogP) Mod_Choice->Prop_Lipo Mech_Hbond Mechanism: Stronger H-Bond Donor Prop_pKa->Mech_Hbond Mech_Xbond Mechanism: Halogen Bond Formation (Sigma Hole) Prop_Steric->Mech_Xbond Geometry Dependent Mech_Shield Mechanism: Proteolytic Shielding Prop_Steric->Mech_Shield Outcome_Perm Outcome: Improved BBB Crossing Prop_Lipo->Outcome_Perm Outcome_Affinity Outcome: Enhanced Potency (Ki reduction) Mech_Hbond->Outcome_Affinity Mech_Xbond->Outcome_Affinity Outcome_Stab Outcome: Increased t1/2 (Chymotrypsin Resistance) Mech_Shield->Outcome_Stab

Caption: Mechanistic flow illustrating how the physicochemical properties of 3-Cl-Tyr translate into specific biological outcomes.

Experimental Protocols

To validate the advantages of 3-Cl-Tyr, the following workflows should be implemented.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Standard Fmoc protocols apply, but specific care prevents side reactions.

  • Reagents: Use Fmoc-Tyr(3-Cl)-OH.

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling:

    • Activator: DIC/Oxyma Pure (preferred over HATU to reduce racemization risk).

    • Ratio: 3:1 (Amino Acid : Resin sites).

    • Time: 60 minutes at Room Temperature.

  • Deprotection: 20% Piperidine in DMF (Standard).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.

    • Note: 3-Cl-Tyr is stable in TFA; no special scavengers are required for the halogen itself.

Protocol B: Comparative Stability Assay (Chymotrypsin)

Objective: Quantify the "Shielding Effect."

  • Preparation: Dissolve Native Peptide and 3-Cl-Tyr Analog (100 µM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl2.

  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, 120 min.

  • Quenching: Add 50 µL of 1% Formic Acid in Acetonitrile to stop reaction.

  • Analysis: Inject onto RP-HPLC or LC-MS.

  • Calculation: Plot % remaining vs. time to determine

    
    .
    
Protocol C: Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Fmoc-Tyr(3-Cl)-OH Coupling Step2 TFA Cleavage (Standard) Step1->Step2 Step3 Purification (RP-HPLC) Step2->Step3 Step4 Binding Assay (SPR/Radioligand) Step3->Step4 Step5 Stability Assay (Chymotrypsin) Step3->Step5

Caption: Integrated workflow for the synthesis and biological validation of halogenated peptide analogs.

Case Study Insight: The "Halogen Switch" in Action

Based on general medicinal chemistry principles applied to GPCR ligands (e.g., Neurotensin/Opioid analogs).

In a hypothetical optimization of a GPCR-targeting peptide:

  • Native Sequence: H-Tyr-Gly-Gly-Phe-Met-OH (Enkephalin derivative).

  • Issue: Rapid degradation (

    
     min) and moderate affinity (
    
    
    
    nM).
  • Modification: H-Tyr(3-Cl)-Gly-Gly-Phe-Met-OH.

  • Result:

    • Potency:

      
       improves to 2.5 nM (6x improvement) due to the halogen bond with a receptor backbone carbonyl.
      
    • Stability:

      
       extends to 25 min (5x improvement) due to steric hindrance preventing N-terminal cleavage.
      

References

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Lu, Y., et al. (2012).[2] "Halogen bonding for rational drug design and new drug discovery."[2][3] Expert Opinion on Drug Discovery. Link

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids."[4] Current Pharmaceutical Design. Link

  • BenchChem. (2025).[1][5] "Application Notes: Use of 3-Chloro-L-Tyrosine in Peptide Synthesis." BenchChem Technical Guides. Link

  • Crowther, G.S., et al. (2013). "3-Chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas."[6] Journal of Analytical Toxicology. Link

Sources

Comparative

A Comparative Guide to the Structural Impact of Chlorine Substitution on Tyrosine Side-Chain Conformation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Post-Translational Halogenation Tyrosine, with its amphipathic and rigid side chain, plays a crucial role in molecular rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Post-Translational Halogenation

Tyrosine, with its amphipathic and rigid side chain, plays a crucial role in molecular recognition through nonpolar, hydrogen-bonding, and cation-π interactions.[1] Post-translational modifications of amino acid residues are fundamental to regulating protein function. Among these, halogenation, and specifically chlorination, of tyrosine residues is a significant event, particularly in inflammatory processes.[2] This modification, catalyzed by the enzyme myeloperoxidase (MPO) which produces hypochlorous acid (HOCl), leads to the formation of 3-chloro-L-tyrosine.[3][4][5] The presence of 3-chlorotyrosine serves as a specific biomarker for MPO-catalyzed oxidation and has been implicated in various pathologies, including cardiovascular and neurodegenerative diseases.[3][4][5] Understanding the structural ramifications of this seemingly minor atomic substitution is critical for elucidating its biological consequences and for the rational design of therapeutics.

Physicochemical Consequences of Tyrosine Chlorination

The introduction of a chlorine atom to the ortho position of the phenolic hydroxyl group of tyrosine induces significant changes in its physicochemical properties. These alterations are the primary drivers of the observed conformational changes.

Key Physicochemical Changes:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electron density distribution of the aromatic ring. This can influence the pKa of the phenolic hydroxyl group and modulate the strength of hydrogen bonds and other non-covalent interactions.

  • Steric Hindrance: The van der Waals radius of chlorine is larger than that of hydrogen, introducing steric bulk on the tyrosine side chain. This can lead to clashes with neighboring residues and force conformational rearrangements to accommodate the larger substituent.

  • Hydrophobicity: Halogenation generally increases the hydrophobicity of the tyrosine side chain, which can impact protein folding, stability, and interactions with other hydrophobic residues or molecules.[6]

These fundamental changes collectively influence the preferred conformation of the tyrosine side-chain, which can then propagate to larger-scale changes in protein structure and self-organization.[2][7]

Comparative Conformational Analysis: Tyrosine vs. 3-Chlorotyrosine

The substitution of chlorine for hydrogen on the tyrosine ring does not drastically alter the overall molecular conformation in all cases, but it can introduce subtle yet significant changes in the side-chain's rotational preferences.[8] The primary dihedral angles that define the side-chain conformation are χ1 (chi1) and χ2 (chi2).

Dihedral AngleDescriptionImpact of Chlorination
χ1 (N-Cα-Cβ-Cγ) Rotation around the Cα-Cβ bond.The steric bulk of the chlorine atom can restrict the rotation around the χ1 angle, favoring specific rotamers to minimize steric clashes with the polypeptide backbone.
χ2 (Cα-Cβ-Cγ-Cδ1) Rotation around the Cβ-Cγ bond.Changes in the electronic properties of the aromatic ring due to the chlorine atom can influence the preferred orientation of the phenyl group.

Visualizing the Structural Differences

To illustrate the structural disparity, consider the chemical structures of L-Tyrosine and 3-Chloro-L-Tyrosine.

Caption: Chemical structures of L-Tyrosine and 3-Chloro-L-Tyrosine.

Experimental Approaches to Studying Chlorinated Tyrosine Conformations

A multi-faceted experimental approach is necessary to fully characterize the structural impact of tyrosine chlorination.

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution.[9][10][11][12] By comparing the crystal structures of a protein with and without chlorinated tyrosine, researchers can directly visualize the conformational changes in the tyrosine side-chain and the surrounding residues.

Experimental Workflow for X-Ray Crystallography

G A Protein Expression & Purification B Incorporation of 3-Chlorotyrosine A->B C Crystallization B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Comparative Structural Analysis E->F

Caption: Workflow for X-ray crystallographic analysis.

Protocol: Site-Specific Incorporation of 3-Chlorotyrosine and Crystallization

  • Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli, insect, or mammalian cells). Purify the protein to homogeneity using standard chromatography techniques.[13]

  • Site-Directed Mutagenesis (for non-enzymatic incorporation): If a specific tyrosine residue is to be chlorinated, utilize an amber stop codon suppression system to incorporate 3-chlorotyrosine at the desired site. This provides precise control over the location of the modification.

  • Enzymatic Chlorination (for global or surface-exposed modification): Alternatively, treat the purified protein with myeloperoxidase and hypochlorous acid to induce chlorination of accessible tyrosine residues.[5]

  • Mass Spectrometry Verification: Confirm the successful incorporation and location of 3-chlorotyrosine using mass spectrometry.[14][15]

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) for both the native and chlorinated protein to obtain diffraction-quality crystals.[13]

  • X-ray Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron or in-house X-ray source.[12]

  • Structure Determination and Analysis: Solve the crystal structures of both the native and chlorinated proteins and perform a detailed comparative analysis of the tyrosine side-chain conformations and any resulting changes in the overall protein structure.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying protein structure and dynamics in solution.[16] It can provide information on the local environment and conformational flexibility of the chlorinated tyrosine side-chain.

Protocol: NMR Analysis of Chlorinated Tyrosine

  • Isotope Labeling: For proteins larger than ~25 kDa, express and purify the protein with uniform ¹⁵N and/or ¹³C labeling to improve spectral resolution and facilitate resonance assignments.

  • Sample Preparation: Prepare concentrated, stable samples of both the native and chlorinated protein in a suitable NMR buffer.

  • NMR Data Acquisition: Acquire a suite of NMR experiments, including ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and NOESY spectra.

  • Resonance Assignment: Assign the backbone and side-chain resonances for both the native and chlorinated proteins.

  • Chemical Shift Perturbation Analysis: Compare the ¹H and ¹³C chemical shifts of the tyrosine ring protons and carbons between the native and chlorinated samples. Significant chemical shift perturbations can indicate changes in the local electronic environment and conformation.

  • NOE Analysis: Analyze the Nuclear Overhauser Effect (NOE) data to identify through-space interactions between the chlorinated tyrosine side-chain and other parts of the protein. Changes in NOE patterns can reveal alterations in side-chain orientation and proximity to neighboring residues.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide theoretical insights that complement experimental data.[17][18] These methods can be used to explore the conformational landscape of the chlorinated tyrosine side-chain and to quantify the energetic differences between various rotamers.

Workflow for Computational Analysis

G A Build Initial Models (Native & Chlorinated) B Parameterize 3-Chlorotyrosine A->B C Molecular Dynamics Simulations B->C D Analyze Trajectories C->D E Calculate Free Energy Landscapes D->E F Compare Conformational Preferences E->F

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